molecular formula C18H19FN2O5S2 B496644 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE

1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B496644
M. Wt: 426.5g/mol
InChI Key: DRTPWUANRMOBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound characterized by the presence of fluorophenyl and methylsulfonyl groups attached to a prolinamide backbone.

Preparation Methods

The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl sulfonyl intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.

    Coupling with prolinamide: The intermediate is then coupled with prolinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl and methylsulfonyl groups enhances its binding affinity and specificity, allowing for targeted effects on biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE include:

    1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone: This compound shares the fluorophenyl sulfonyl group but has a different core structure, leading to variations in its chemical and biological properties.

    N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups, offering different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H19FN2O5S2

Molecular Weight

426.5g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(3-methylsulfonylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H19FN2O5S2/c1-27(23,24)16-5-2-4-14(12-16)20-18(22)17-6-3-11-21(17)28(25,26)15-9-7-13(19)8-10-15/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22)

InChI Key

DRTPWUANRMOBHC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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